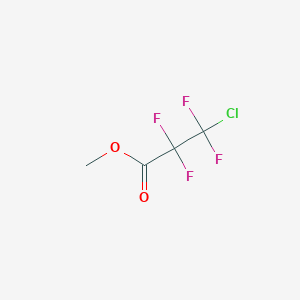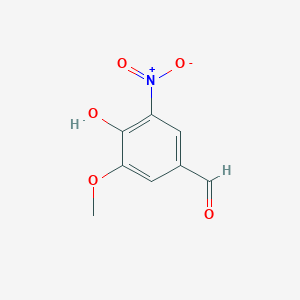![molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1](/img/structure/B156625.png)
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.
生化学的および生理学的効果
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine on cognitive function and to determine the optimal dosing regimen for therapeutic use.
合成法
The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
科学的研究の応用
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.
特性
CAS番号 |
1779-05-1 |
|---|---|
製品名 |
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine |
分子式 |
C13H16N4 |
分子量 |
228.29 g/mol |
IUPAC名 |
4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2 |
InChIキー |
ILPWTQGYOZFLBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
同義語 |
3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



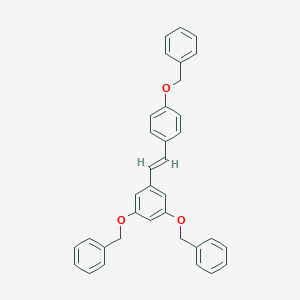
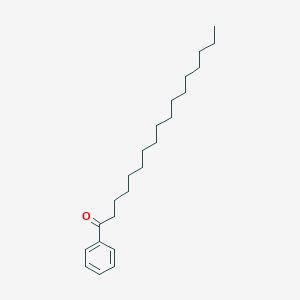
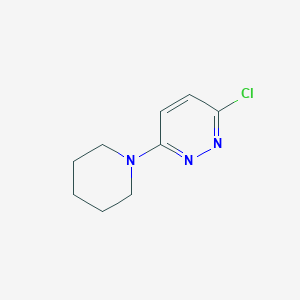
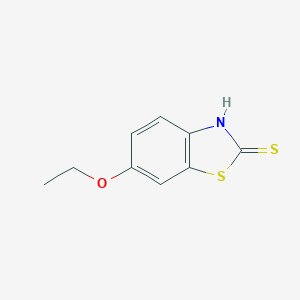
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

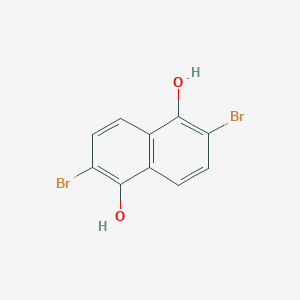
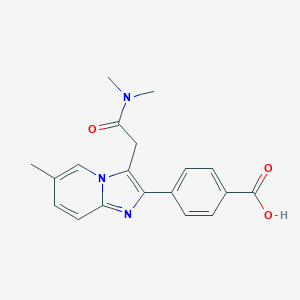
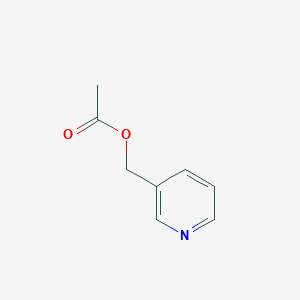
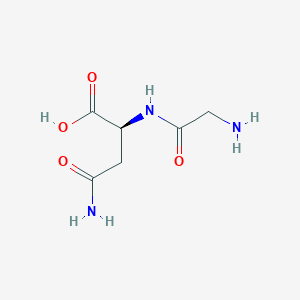
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
